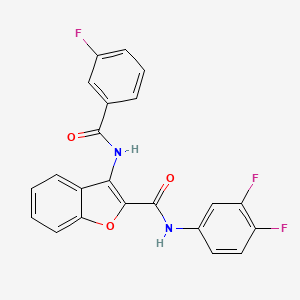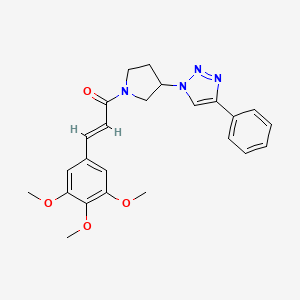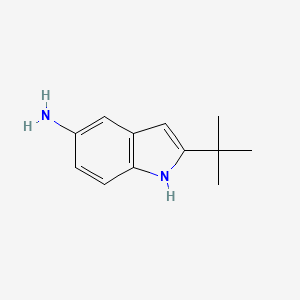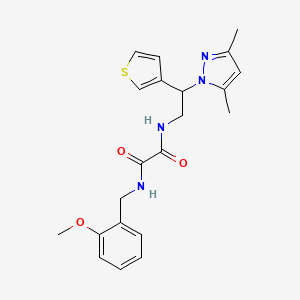
N-(3,4-difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H13F3N2O3 and its molecular weight is 410.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorine's Role in Molecular Aggregation
Research demonstrates the influence of fluorine in promoting unique molecular interactions, such as short C–H⋯F contacts, which are critical for the understanding of molecular aggregation. A study on difluorobenzene derivatives highlights the role of fluorine in affecting molecular aggregation patterns, showcasing the importance of fluorine atoms in designing compounds with desired physical and chemical properties (Mocilac, Osman, & Gallagher, 2016).
Antipathogenic Activities of Fluorinated Compounds
Fluorinated benzamide derivatives have been evaluated for their antipathogenic activities, particularly against bacterial strains capable of forming biofilms. This highlights the potential of fluorinated compounds in the development of new antimicrobial agents with specific biological activities (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Characterisation of Benzamide Derivatives
The synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives and their evaluation for cytotoxic effects against cancer cell lines reveal the potential of benzamide derivatives in medicinal chemistry and cancer research. This study underscores the significance of structural modifications to enhance biological activities (Kelly et al., 2007).
Biological Activity of Coumarin-Benzamide Derivatives
A series of coumarin-3-carboxamide derivatives were synthesized to investigate their potential in inhibiting cancer cell growth. This research demonstrates the importance of the benzamide functionality in anticancer activity, with specific derivatives showing potent activity against various cancer cell lines (Phutdhawong et al., 2021).
Heterocycle Formation via Sulphenylation
The study on the formation of heterocycles through sulphenylation of unsaturated amides illustrates the synthetic utility of benzamide derivatives in creating structurally diverse heterocyclic compounds. This synthetic approach offers new pathways for developing compounds with potential applications in various fields of chemistry (Samii, Ashmawy, & Mellor, 1987).
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-13-5-3-4-12(10-13)21(28)27-19-15-6-1-2-7-18(15)30-20(19)22(29)26-14-8-9-16(24)17(25)11-14/h1-11H,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFDAEAPNHBRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B2673907.png)
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2673908.png)

![4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2673913.png)
![1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2673914.png)



![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole](/img/structure/B2673920.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2673921.png)


